molecular formula C11H17BrN4 B8704110 1-(6-Bromo-3-pyridazinyl)-N,N-dimethyl-4-piperidinamine

1-(6-Bromo-3-pyridazinyl)-N,N-dimethyl-4-piperidinamine

Cat. No.: B8704110
M. Wt: 285.18 g/mol
InChI Key: YWKBXNFPUUQOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromo-3-pyridazinyl)-N,N-dimethyl-4-piperidinamine is a useful research compound. Its molecular formula is C11H17BrN4 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17BrN4

Molecular Weight

285.18 g/mol

IUPAC Name

1-(6-bromopyridazin-3-yl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C11H17BrN4/c1-15(2)9-5-7-16(8-6-9)11-4-3-10(12)13-14-11/h3-4,9H,5-8H2,1-2H3

InChI Key

YWKBXNFPUUQOJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=NN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-dimethylpiperidin-4-amine (0.505 g, 3.94 mmol), 3,6-dibromopyridazine (0.511 g, 2.15 mmol), and triethylamine (0.599 mL, 4.30 mmol) were combined in 5 mL of THF. The solution was heated at 70° C. for 17 hours. The solution was cooled to room temperature and then purified on CombiFlash column (dry loaded), eluting with 10% methanol/0.5% NH4OH (˜28% in water)/DCM isocratic. The fractions containing the product were combined and concentrated under vacuum to give compound 201 (0.550 g, 89.8% yield) as an off white solid. 1H NMR (500 MHz, MeOD-d3) δ 7.51 (1 H, d, J=9.8 Hz), 7.24 (1 H, d, J=9.8 Hz), 4.45 (2 H, d, J=13.7 Hz), 2.98 (2 H, td, J=13.0, 2.2 Hz), 2.61 (1 H, tt, J=11.5, 3.8 Hz), 2.38 (6 H, s), 1.99-2.07 (2 H, m), 1.45-1.58 (2 H, m, J=12.5, 12.2, 12.2, 4.2 Hz) ppm; LCMS-ESI (POS), M/Z, M+1: Found 285.0.
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
0.511 g
Type
reactant
Reaction Step Two
Quantity
0.599 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
89.8%

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